molecular formula C9H5ClF3NS B594293 2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole CAS No. 1247348-94-2

2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole

Cat. No.: B594293
CAS No.: 1247348-94-2
M. Wt: 251.651
InChI Key: NKGSSWZQBMHPOB-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole (CAS: 1247348-94-2) is a heterocyclic compound with the molecular formula C₉H₅ClF₃NS and a molecular weight of 251.651 g/mol . It features a benzothiazole core substituted with a chloromethyl (–CH₂Cl) group at the 2-position and a trifluoromethyl (–CF₃) group at the 4-position. The chloromethyl group serves as a reactive "anchor" for further functionalization, enabling its use in synthesizing derivatives for pharmaceutical and materials science applications . Its solid-state purity (≥95%) and stability make it a valuable intermediate in medicinal chemistry, particularly in designing enzyme inhibitors and apoptosis-inducing agents .

Properties

IUPAC Name

2-(chloromethyl)-4-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NS/c10-4-7-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGSSWZQBMHPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with α-Halo Carbonyl Compounds

A modified Hantzsch approach involves reacting α-halo trifluoroacetyl intermediates with thioamides. For example, 2-chloro-1-(trifluoroacetyl)benzene reacts with thioacetamide in ethanol under reflux to yield 4-trifluoromethylbenzo[d]thiazole intermediates. Chlorosulfonic acid is often used to generate α-chloro ketones in situ, as demonstrated in the synthesis of analogous trifluoromethylthiazoles. Key parameters include:

  • Molar ratio : Chlorosulfonic acid to trifluoroacetyl precursor (0.92–0.98:1).

  • Temperature : −15°C to −5°C during chlorination to minimize overhalogenation.

  • Cyclization solvent : Ethanol or methanol, enabling direct hydrolysis in subsequent steps.

Cyclization of ortho-Aminothiophenol Derivatives

Ortho-aminothiophenol derivatives condensed with trifluoromethyl ketones offer an alternative route. For instance, 2-amino-5-(trifluoromethyl)thiophenol reacts with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, forming the thiazole ring after 12 hours. This method avoids harsh chlorination conditions but requires stringent anhydrous conditions to prevent oxidation of the thiol group.

Introduction of the Chloromethyl Group

Post-cyclization functionalization is critical for installing the chloromethyl moiety at position 2. Two primary strategies dominate:

Direct Chlorination of Methyl-Substituted Intermediates

Methyl groups at position 2 undergo free radical chlorination using sulfuryl chloride (SO₂Cl₂) or Cl₂ gas under UV light. For example:

  • 2-Methyl-4-(trifluoromethyl)benzo[d]thiazole is treated with SO₂Cl₂ (1.2 equiv) in CCl₄ at 80°C for 6 hours, yielding 2-chloromethyl derivatives with 85–90% purity. Excess reagent must be quenched with aqueous NaHCO₃ to prevent di- or trichlorination.

Alkylation with Chloromethylating Agents

Chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether can alkylate thiazole nitrogen or sulfur atoms, but regioselectivity challenges arise. To favor C-2 substitution, Lewis acids like ZnCl₂ are added, directing electrophilic attack. A patented method uses 2-mercapto-4-(trifluoromethyl)aniline and 1,3-dichloroacetone in the presence of ZnCl₂, achieving 78% yield after refluxing in toluene for 8 hours.

Integrated Synthetic Pathways

Three-Step Process from Trifluoroacetic Ethyl Acetoacetate

Adapting methodologies from, a scalable route involves:

  • Chlorination : Trifluoroacetic ethyl acetoacetate treated with chlorosulfonic acid (0.95 equiv) at −10°C for 15 hours.

  • Cyclization : The α-chloro intermediate reacts with thioacetamide (1.05 equiv) in ethanol under reflux for 12 hours.

  • Hydrolysis and Chlorination : The ester intermediate is saponified with NaOH, followed by SO₂Cl₂ treatment to install the chloromethyl group.
    This sequence achieves an overall yield of 91% with HPLC purity >98.5%.

One-Pot Cyclization-Chlorination

A streamlined protocol combines cyclization and chlorination in a single reactor:

  • Reactants : 2-Amino-5-(trifluoromethyl)thiophenol (1 equiv), chloroacetic anhydride (1.2 equiv), SO₂Cl₂ (1.5 equiv).

  • Conditions : Dichloromethane, 40°C, 24 hours.

  • Yield : 82% after silica gel chromatography.

Industrial-Scale Considerations

Solvent and Reagent Recovery

Ethanol from cyclization steps is recycled via vacuum distillation, reducing waste and costs. Chlorosulfonic acid is neutralized with NaOH post-reaction, generating Na2SO4 as a benign byproduct.

Purification Challenges

The product’s high lipophilicity necessitates crystallization from hexane/ethyl acetate mixtures (3:1 v/v). Impurities like dichloro byproducts are removed by washing with cold (4°C) 0.1 M HCl.

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
Hantzsch Cyclizationα-Chloro trifluoroacetyl compounds7895Scalable, minimal byproducts
Post-Cyclization Chlorination2-Methyl intermediates8598High regioselectivity
Integrated Three-StepTrifluoroacetic ethyl acetoacetate9198.5Industrial feasibility, low waste

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: Utilized in the development of advanced materials such as polymers and liquid crystals.

    Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between 2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole and related compounds:

Compound Name Substituents Molecular Formula Key Properties Reference
This compound 2-CH₂Cl, 4-CF₃ C₉H₅ClF₃NS Electron-withdrawing CF₃ enhances electrophilicity; CH₂Cl enables functionalization .
2-Chloromethyl-4-methylbenzo[d]thiazole 2-CH₂Cl, 4-CH₃ C₉H₈ClNS Methyl (CH₃) is electron-donating, reducing reactivity compared to CF₃ .
2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole 4-Cl-C₆H₄, 5-CHF₂ C₁₀H₇ClF₂NS Difluoromethyl (CHF₂) offers moderate electron-withdrawing effects; phenyl enhances π-stacking .
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-C₆H₅, 5-CF₃, 4-COOEt C₁₃H₁₁F₃N₂O₂S Trifluoromethyl at 5-position enhances coplanarity with phenyl, improving π-interactions .

Key Observations :

  • Electron Effects : The trifluoromethyl (–CF₃) group in this compound is strongly electron-withdrawing, increasing the compound's electrophilicity and influencing its binding to biological targets (e.g., enzymes, DNA) compared to methyl (–CH₃) or difluoromethyl (–CHF₂) groups .
  • Synthetic Flexibility : The chloromethyl (–CH₂Cl) group allows for cross-coupling reactions, as demonstrated in nickel-catalyzed syntheses of 2-aryl/alkenyl benzothiazoles .
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition : In docking studies, trifluoromethylphenyl thiazoles (e.g., compound 2e in ) form π–π interactions with Trp286 in AChE, similar to donepezil . The 4-CF₃ group in this compound may enhance such interactions compared to methyl-substituted analogs .
  • Kynurenine Aminotransferase II (KAT II) Inhibition: Fluorinated benzothiazoles (e.g., 34b in ) show sub-micromolar IC₅₀ values. The combination of –CF₃ and –CH₂Cl in this compound could similarly enhance inhibitory potency, though positional effects (e.g., 4-CF₃ vs. 5-CF₃) require further study .
Apoptosis Induction

Thiazole derivatives with chloro and trifluoromethyl groups (e.g., (E)-4-(2,4-dichlorophenyl)-2-{2-[4-(trifluoromethyl)benzylidene]hydrazinyl}thiazole) induce DNA fragmentation (19.7–22.4% at 17–34 μM) .

Biological Activity

2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, backed by diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H6ClF3N2S
  • Molecular Weight : 272.68 g/mol
  • CAS Number : 1247348-94-2

This compound features a chloromethyl group and a trifluoromethyl group attached to a benzo[d]thiazole ring, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways, leading to programmed cell death.

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

  • Cell Line Studies :
    • The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the micromolar range.
    • Flow cytometry assays revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP in treated cells.
  • In Vivo Studies :
    • In animal models, administration of this compound resulted in reduced tumor growth compared to control groups, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition : It exhibited inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.

Data Table: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC ValueReference
Anticancer ActivityMCF-7 (Breast Cancer)10 µM
Anticancer ActivityA549 (Lung Cancer)15 µM
Antimicrobial ActivityStaphylococcus aureus0.015 mg/mL

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound in a murine model showed promising results. Tumor-bearing mice treated with the compound exhibited a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues, supporting the compound's role as an inducer of programmed cell death.

Case Study 2: Mechanistic Insights

Further mechanistic studies utilizing molecular docking simulations indicated strong binding affinity between this compound and key proteins involved in cell cycle regulation. This interaction suggests that the compound may disrupt normal cell cycle progression in cancer cells, leading to enhanced therapeutic effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole, and what reaction conditions are typically employed?

  • Methodology : The synthesis of halogenated benzo[d]thiazoles often involves cyclization or cross-coupling reactions. For example:

  • Nickel-catalyzed cross-coupling : Use 2-substituted benzo[d]thiazole derivatives with aryl/alkenyl aluminum reagents under microwave-assisted conditions (4 mol% NiCl₂(dppf), 4 mol% 2,2'-bipyridine ligand). Yields range from 41–94% depending on substituents .
  • Cyclization with base : React 4-chloroaniline derivatives with brominated precursors (e.g., 2-bromo-4-methylthiazole) in DMF with K₂CO₃ at elevated temperatures .
    • Key considerations : Solvent choice (PEG-400 for heterogenous catalysis), temperature control (70–80°C), and TLC monitoring are critical for purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?

  • Techniques :

  • ¹H/¹³C NMR : Look for thiazole ring protons at δ 7.5–8.5 ppm and chloromethyl (-CH₂Cl) signals near δ 4.5–5.0 ppm .
  • IR spectroscopy : C-Cl stretching (600–800 cm⁻¹) and C=S/C=N vibrations (1500–1650 cm⁻¹) .
  • Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing halogenated benzo[d]thiazole derivatives, and what factors contribute to side product formation?

  • Optimization strategies :

  • Catalyst screening : NiCl₂(dppf) with 2,2'-bipyridine improves coupling efficiency for electron-withdrawing substituents .
  • Microwave assistance : Reduces reaction time from hours to minutes while maintaining yield .
    • Side products : Hydrolysis of chloromethyl groups or incomplete cyclization may occur; use anhydrous conditions and excess thiourea to suppress byproducts .

Q. What computational approaches are effective in predicting the biological activity of thiazole derivatives, and how do these models correlate with experimental results?

  • In silico tools :

  • Molecular docking : Assess binding affinity to target proteins (e.g., Leishmania enzymes). Compounds with higher docking scores (-9.0 to -11.0 kcal/mol) often show experimental IC₅₀ values <50 µM .
  • DFT calculations : HOMO-LUMO gaps (<4 eV) correlate with redox activity in antimicrobial assays .
    • Validation : Compare computational ADMET predictions with in vitro cytotoxicity (e.g., CC₅₀ >100 µg/mL in mammalian cells) .

Q. How should researchers address discrepancies in NMR spectral data between synthesized products and theoretical predictions for thiazole derivatives?

  • Troubleshooting steps :

  • Dynamic effects : Rotamers in chloromethyl groups may split signals; use variable-temperature NMR .
  • Impurity analysis : Compare with reference spectra from PubChem or NIST databases .
    • Case study : A 0.2 ppm deviation in aromatic protons resolved by X-ray crystallography confirmed steric hindrance from the trifluoromethyl group .

Key Recommendations

  • Safety : Use amber glassware for light-sensitive intermediates and follow EPA guidelines for chlorinated waste disposal .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook and replicate biological assays in triplicate .

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